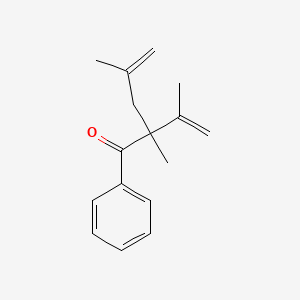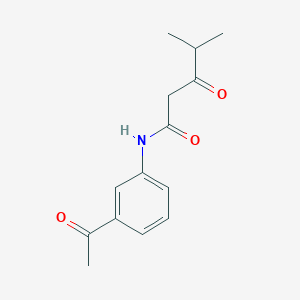![molecular formula C26H27NO5 B12526536 Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate CAS No. 833489-51-3](/img/structure/B12526536.png)
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of a dibenzyl group, a methoxyphenyl group, and an L-aspartate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate typically involves the reaction of L-aspartic acid with benzyl bromide and 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of toluene derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl L-aspartate: Lacks the methoxyphenyl group, resulting in different chemical properties and biological activities.
N-[(4-methoxyphenyl)methyl]-L-aspartate: Lacks the dibenzyl groups, which may affect its reactivity and interactions with molecular targets.
Uniqueness
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate is unique due to the presence of both dibenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Eigenschaften
CAS-Nummer |
833489-51-3 |
|---|---|
Molekularformel |
C26H27NO5 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
dibenzyl (2S)-2-[(4-methoxyphenyl)methylamino]butanedioate |
InChI |
InChI=1S/C26H27NO5/c1-30-23-14-12-20(13-15-23)17-27-24(26(29)32-19-22-10-6-3-7-11-22)16-25(28)31-18-21-8-4-2-5-9-21/h2-15,24,27H,16-19H2,1H3/t24-/m0/s1 |
InChI-Schlüssel |
MPMUVLIXBZBOOO-DEOSSOPVSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CN[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(CC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)


![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)









![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
